3-Isocyanato-1,5-dimethyl-1H-pyrazole

Overview

Description

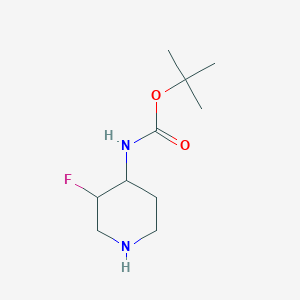

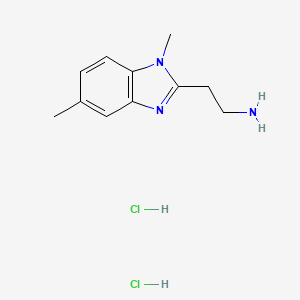

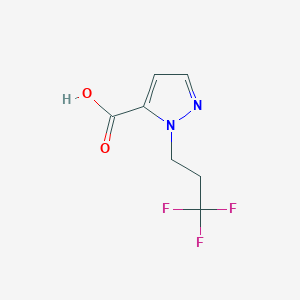

“3-Isocyanato-1,5-dimethyl-1H-pyrazole” is a derivative of pyrazole, which is an organic compound. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis

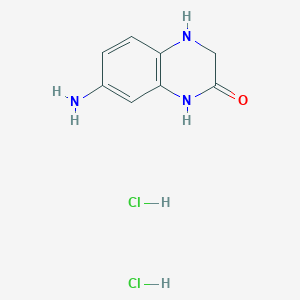

The molecular formula of “3-Isocyanato-1,5-dimethyl-1H-pyrazole” is C6H7N3O . It is a derivative of pyrazole, which has a molecular formula of C5H8N2 .Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have found use as a blocking agent for isocyanates .Scientific Research Applications

Synthesis and Biological Activity

Heterocyclic Compound Synthesis : Compounds containing the pyrazole moiety, like 3-Isocyanato-1,5-dimethyl-1H-pyrazole, are used extensively as synthons in organic synthesis. They play a crucial role in the regioselective synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. These compounds have shown adequate inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).

Antioxidant Candidates : New thiazole, pyridine, and pyrazole derivatives have been synthesized and evaluated for their antioxidant potential. The compounds demonstrated significant antioxidant activity, which was further validated through DFT and molecular docking studies to understand the structural basis of their activity (Kaddouri et al., 2020).

Antibacterial and Antifungal Properties : Novel pyrazole, isoxazole, pyrimidine, and pyridazine derivatives have been synthesized and tested for their in vitro antibacterial activity against common Gram-positive and Gram-negative bacteria. Most of these compounds revealed mild to moderate activity against the tested microorganisms (Fadda et al., 2017).

Electrochemical Applications

- Electrochemically Catalyzed Reactions : Research on 3-methyl-, 3,5-dimethyl-1H-pyrazoles showed that these compounds could undergo electrocatalyzed N–N coupling and ring cleavage reactions. This process opens new avenues for the electro-organic synthesis of novel heterocyclic compounds under mild conditions with high yields and environmental compatibility (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).

Anticancer Activity

- Anticancer Compound Synthesis : The synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole has been explored, with some derivatives showing promising anticancer activity. This research contributes to the development of new therapeutic agents in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).

Safety And Hazards

properties

IUPAC Name |

3-isocyanato-1,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5-3-6(7-4-10)8-9(5)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTWKMQWTRDQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isocyanato-1,5-dimethyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1532237.png)